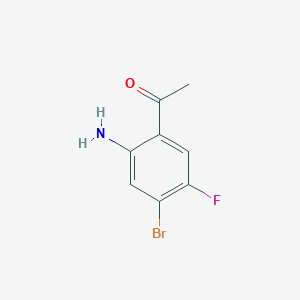

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Übersicht

Beschreibung

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H7BrFNO. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry . The compound contains an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromo-5-fluorobenzene and acetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acetylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can produce corresponding ketones and alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone exhibits significant anticancer properties. A study evaluated the cytotoxic effects of various substituted phenyl ethanones against cancer cell lines. The compound demonstrated promising results, indicating its potential as a lead candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves apoptosis induction and inhibition of tubulin polymerization. Molecular docking studies suggest that the compound interacts with tubulin, leading to the disruption of microtubule dynamics, which is critical for cell division .

Antimicrobial Properties

Recent studies have explored the antimicrobial activities of this compound. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Applications

Potential Treatment for Neurological Disorders

There is ongoing research into the neuropharmacological applications of this compound, particularly regarding its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, indicating potential use in treating conditions such as depression and anxiety .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. The ability to modify this compound into various derivatives enhances its applicability across different therapeutic areas. For example, variations in the amino or halogen substituents can lead to compounds with improved efficacy or reduced toxicity profiles .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against HeLa and A549 cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation leading to apoptosis .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both strains, indicating strong antimicrobial potential .

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4’-fluoroacetophenone: Similar in structure but lacks the amino group.

2-Amino-4-bromo-5-fluorophenol: Similar but contains a hydroxyl group instead of the ethanone moiety

Uniqueness

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is unique due to the presence of both an amino group and a halogenated phenyl ring, which provides a distinct reactivity profile and potential for diverse applications in synthesis and biological studies .

Biologische Aktivität

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone, also known as C₈H₇BrFNO, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring with an amino group, a bromine atom, and a fluorine atom. Its molecular weight is approximately 232.05 g/mol. The presence of halogens often enhances the reactivity and biological activity of such compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.

Case Studies on Antimicrobial Effects

- Synthesis of Derivatives : Various derivatives of this compound have been synthesized to enhance antimicrobial activity. For instance, compounds with modifications at the amino group or the halogen positions have shown increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentration (MIC) : A study reported that certain derivatives exhibited MIC values ranging from 15.625 to 125 μM against reference strains, indicating potent bactericidal effects .

- Biofilm Inhibition : The compound has also shown promise in inhibiting biofilm formation in bacteria, which is crucial for treating chronic infections .

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 31.108 - 62.216 | Antistaphylococcal |

| 1-(4-Bromophenyl)ethanone | 62.5 - 125 | Antienterococcal |

| BOK-2 | 1.8 | Inhibitor of Mycobacterium tuberculosis |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential .

Research Findings on Anticancer Effects

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The IC50 values indicated significant inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms, although further studies are needed to elucidate the precise pathways involved.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution Reactions : Utilizing starting materials such as bromoacetophenone and amines under controlled conditions can yield high-purity products.

- Optimization Strategies : Recent advancements in synthetic methodologies have improved yields significantly compared to traditional methods .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Halogen Substitution : The presence of bromine and fluorine enhances lipophilicity and binding affinity to biological targets.

- Amino Group Positioning : Variations in the position of the amino group can lead to significant changes in bioactivity, as evidenced by comparative studies with similar compounds .

Eigenschaften

IUPAC Name |

1-(2-amino-4-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORVOUVGROIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585311 | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-89-2 | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937816-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.